3-Amino-2,5-difluorobenzoic acid
Overview
Description
3-Amino-2,5-difluorobenzoic acid is an organic compound characterized by the presence of an amino group (-NH2) and two fluorine atoms on a benzene ring, which is also carboxylated (-COOH)
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 3-amino-2,5-dibromobenzoic acid using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Nucleophilic Aromatic Substitution: Another approach is the nucleophilic aromatic substitution of 2,5-difluorobenzoic acid with ammonia under high temperature and pressure conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination reactions, often using continuous flow reactors to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The carboxyl group can be reduced to an alcohol (-OH) using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: NH3, high temperature and pressure.
Major Products Formed:
Oxidation: 3-Amino-2,5-dinitrobenzoic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biological imaging.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-amino-2,5-difluorobenzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating them to produce a therapeutic effect. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-Amino-2,6-difluorobenzoic acid: Similar structure but with different positions of the fluorine atoms.
3-Amino-2,5-dibromobenzoic acid: Similar to the target compound but with bromine atoms instead of fluorine.
2-Amino-3-fluorobenzoic acid: Similar but with only one fluorine atom.
Uniqueness: 3-Amino-2,5-difluorobenzoic acid is unique due to the presence of two fluorine atoms, which significantly affect its chemical reactivity and physical properties compared to its similar counterparts.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications
Properties
IUPAC Name |
3-amino-2,5-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTJQUZJBHVULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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